HDH Substrate Discrimination: L-Histidinol vs. L-Histidinaldehyde Binding Kinetics
L-Histidinol is the physiological substrate for histidinol dehydrogenase (HDH) and demonstrates a distinct kinetic binding profile compared to the pathway intermediate L-histidinaldehyde. Steady-state kinetic analysis of cabbage HDH revealed that L-histidinaldehyde exhibits a three times greater binding rate constant than L-histidinol, with a considerably smaller dissociation constant [1]. This differential binding affinity confirms that L-histidinol and L-histidinaldehyde are not functionally interchangeable as HDH substrates and that L-histidinol is the kinetically preferred starting substrate for the two-step oxidation reaction sequence.
| Evidence Dimension | Binding rate constant (relative) |
|---|---|
| Target Compound Data | Baseline reference binding rate constant (value not specified in absolute terms) |
| Comparator Or Baseline | L-Histidinaldehyde: 3× greater binding rate constant |
| Quantified Difference | 3-fold difference in binding rate constant; smaller dissociation constant for L-histidinaldehyde |
| Conditions | Cabbage histidinol dehydrogenase (HDH) steady-state kinetics; NAD+-linked oxidation assay |
Why This Matters
Researchers investigating HDH enzymology or designing HDH-targeted inhibitors must use authentic L-histidinol as the physiological substrate; substitution with L-histidinaldehyde would yield distorted kinetic parameters due to its 3-fold higher binding rate constant.
- [1] Nagai, A.; Scheidegger, A. Purification and characterization of histidinol dehydrogenase from cabbage. Archives of Biochemistry and Biophysics, 1991, 284, 127-132. Steady-state kinetics of cabbage histidinol dehydrogenase. PubMed. View Source
